Tyr-Pro-Phe-D-Phenylglycine-Amide is a synthetic tetrapeptide composed of the amino acids tyrosine, proline, phenylalanine, and D-phenylglycine. This compound has garnered interest in biological research due to its potential activities related to opioid receptors, which are critical targets in pain management and addiction therapies. The unique structure of this peptide offers insights into its binding properties and biological functions, making it a valuable subject for scientific investigation.
Tyr-Pro-Phe-D-Phenylglycine-Amide is classified as a synthetic peptide and is primarily sourced from laboratories specializing in peptide synthesis. It is categorized under opioid peptides due to its interaction with opioid receptors. The presence of D-phenylglycine distinguishes it from natural peptides, potentially enhancing its stability and receptor affinity compared to its L-amino acid counterparts .
The synthesis of Tyr-Pro-Phe-D-Phenylglycine-Amide predominantly employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to a resin-bound peptide chain. The synthesis process includes several key steps:
Optimization of these steps can enhance yield and purity, often utilizing automated synthesizers for efficiency .
The molecular structure of Tyr-Pro-Phe-D-Phenylglycine-Amide can be represented as follows:
The structural arrangement includes a sequence of four amino acids linked by peptide bonds, with D-phenylglycine contributing unique steric properties that affect its biological activity.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically employed to confirm the structure and purity of synthesized peptides. For example, NMR data may reveal specific chemical shifts corresponding to each amino acid residue, while HRMS provides accurate molecular weight measurements .
Tyr-Pro-Phe-D-Phenylglycine-Amide can participate in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various coupling agents for substitution reactions .
The mechanism of action for Tyr-Pro-Phe-D-Phenylglycine-Amide involves its binding affinity to opioid receptors. By mimicking endogenous opioid peptides, this compound activates intracellular signaling pathways associated with analgesic effects. This interaction can lead to various physiological responses, including pain relief and modulation of mood .
Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) are used to analyze these properties further .
Tyr-Pro-Phe-D-Phenylglycine-Amide has several scientific applications:
The core pharmacophore of opioid peptides requires specific stereoelectronic features for receptor engagement. Tyr¹ is indispensable across all endogenous opioid peptides (enkephalins, endomorphins, dynorphins) due to its protonated amine (message domain) and phenolic hydroxyl group, forming a critical hydrogen bond with the third extracellular loop of opioid receptors [2]. The aromatic residue at position ³ or ⁴ (Phe³ in Tyr-Pro-Phe-D-Phg-NH₂) stabilizes binding via hydrophobic interactions with transmembrane helices, particularly in the μ-opioid receptor (MOR) pocket [1] [2]. Unlike typical opioid peptides (e.g., enkephalins: Tyr-Gly-Gly-Phe-...), Tyr-Pro-Phe-D-Phg-NH₂ belongs to the atypical class (like endomorphins), characterized by the absence of the conserved N-terminal Gly²-Gly³ sequence. Here, Pro² introduces a structural bend, altering backbone conformation and potentially enhancing MOR selectivity [2].
Table 1: Essential Pharmacophore Elements in Opioid Peptides
| Residue Position | Functional Role | Receptor Interactions |
|---|---|---|
| Tyr¹ | Protonated amine (+), phenolic OH (H-bond) | Aspartate (TM3), His (TM6/7) |
| Aromatic residue (Phe³/⁴) | Hydrophobic stabilization | TM5/TM6 hydrophobic pocket |
| C-terminal modification | Modulates proteolytic stability & affinity | Lipid membrane interaction (if lipophilic) |
Incorporation of D-phenylglycine (D-Phg)⁴ serves dual purposes:
The message-address concept divides opioid ligands into two domains:
Conformational restriction minimizes the peptide's entropy loss upon receptor binding, enhancing affinity and selectivity. Tyr-Pro-Phe-D-Phg-NH₂ employs three strategies:
Table 2: Conformational Restriction Methods in Opioid Peptide Design
| Strategy | Chemical Approach | Effect on Tyr-Pro-Phe-D-Phg-NH₂ |
|---|---|---|
| Backbone Cyclization | e.g., DPDPE (Cys²-Cys⁵ disulfide) | Not applied; linear structure |
| D-Amino Acid Substitution | D-Phg⁴ | Locks χ₁ angle; shields from proteases |
| Proline Incorporation | Pro² | Enforces β-turn; reduces backbone flexibility |
| N-Methylation | Not applied | -- |
These design principles—pharmacophore fidelity, stereochemical control, domain segregation, and conformational pre-organization—collectively enable Tyr-Pro-Phe-D-Phg-NH₂ to achieve targeted MOR engagement, illustrating rational structure-based optimization in peptide therapeutics [1] [2] [4].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0